molecular formula C23H24ClN3O3 B11360633 N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11360633
M. Wt: 425.9 g/mol
InChI Key: BPMSNWUNIDCOKB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chloro-methoxyphenyl group, an indole moiety, and a pyrrolidine ring, making it a subject of interest for researchers.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c1-14-3-5-19-18(9-14)15(12-25-19)7-8-27-13-16(10-22(27)28)23(29)26-20-11-17(24)4-6-21(20)30-2/h3-6,9,11-12,16,25H,7-8,10,13H2,1-2H3,(H,26,29)

InChI Key

BPMSNWUNIDCOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction, using 5-methylindole and an appropriate acyl chloride.

    Attachment of the Chloro-Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the chloro-methoxyphenyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce hydroxypyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into cellular processes.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets. These could include:

    Receptors: The compound might bind to certain receptors, modulating their activity.

    Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Ion Channels: The compound might influence ion channel function, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: shares similarities with other indole-based compounds and pyrrolidine derivatives.

    5-chloro-2-methoxyphenyl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Indole derivatives: Compounds like 5-methylindole are structurally related and may have comparable properties.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

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